Cas no 128376-91-0 (2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Trichloroacetimidate)

2,3,4-Tri-O-acetyl-α-D-xylopyranosyl trichloroacetimidate is a glycosyl donor widely used in carbohydrate chemistry for stereoselective glycosylation reactions. Its key advantages include high reactivity under mild acidic conditions, enabling efficient formation of glycosidic bonds with various acceptors. The acetyl protecting groups enhance stability while allowing selective deprotection when needed. The trichloroacetimidate moiety serves as an excellent leaving group, facilitating high-yielding glycosylations with minimal side reactions. This compound is particularly valuable in the synthesis of xylose-containing oligosaccharides and glycoconjugates, offering precise α-selectivity in glycosylation. Its well-defined reactivity profile makes it a reliable reagent for complex carbohydrate assembly in both academic and industrial research settings.
2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Trichloroacetimidate structure
128376-91-0 structure
Product Name:2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Trichloroacetimidate
CAS No:128376-91-0
MF:C13H16Cl3NO8
MW:420.627041816711
CID:897776
Update Time:2025-05-26

2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Trichloroacetimidate Chemical and Physical Properties

Names and Identifiers

    • 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Trichloroacetimidate
    • 2,3,4-Triacetate a-D-Xylopyranose 1-(2,2,2-Trichloroethanimidate)
    • 2,3,4-TRI-O-ACETYL-B-D-XYLOPYRANOSYL TRICHLOROACETIMIDATE
    • 2,3,4-Tri-O-acetyl-α
    • 2,3,4,4',6-PENTACB
    • 2,3,4-TRI-O-ACETYL-A-D-XYLOPYRANOSYL TRICHLOROACETIMIDATE
    • 2,3,4-Tri-O-acetyl-Alpha-D-xylopyranosyl Trichloroacetimidate
    • 2,3,4-Triacetate
    • Inchi: 1S/C13H16Cl3NO8/c1-5(18)22-8-4-21-11(25-12(17)13(14,15)16)10(24-7(3)20)9(8)23-6(2)19/h8-11,17H,4H2,1-3H3/t8-,9+,10-,11-/m1/s1
    • InChI Key: NAGHJYXWJQCCPK-LMLFDSFASA-N
    • SMILES: C(=N)(O[C@H]1OC[C@@H](OC(C)=O)[C@H](OC(C)=O)[C@H]1OC(C)=O)C(Cl)(Cl)Cl

Computed Properties

  • Exact Mass: 418.99400
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 550
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.7

Experimental Properties

  • Melting Point: 100-102°°
  • PSA: 121.21000
  • LogP: 1.60160

2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Trichloroacetimidate Pricemore >>

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Additional information on 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Trichloroacetimidate

2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Trichloroacetimidate (CAS No. 128376-91-0)

The compound 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Trichloroacetimidate, identified by the CAS registry number 128376-91-0, is a highly specialized chemical entity with significant applications in various fields of science and technology. This compound is a derivative of α-D-xylopyranosyl trichloroacetimidate, modified by the addition of three acetyl groups at the 2, 3, and 4 positions of the xylopyranosyl ring. Its unique structure endows it with distinctive chemical and physical properties that make it valuable in research and industrial settings.

The synthesis of 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Trichloroacetimidate involves a series of carefully controlled reactions to ensure the precise placement of the acetyl groups on the xylopyranosyl backbone. The trichloroacetimidate group serves as a reactive site, enabling this compound to participate in various chemical transformations. Recent studies have highlighted its potential as a versatile building block in organic synthesis, particularly in the construction of complex carbohydrates and related structures.

One of the most promising applications of this compound is in the field of drug delivery systems. Researchers have explored its ability to act as a carrier for bioactive molecules, leveraging its unique solubility properties and biocompatibility. The acetylation at positions 2, 3, and 4 not only enhances stability but also modulates its interaction with biological systems, making it an attractive candidate for targeted drug delivery.

In addition to its role in drug delivery, this compound has shown potential in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use in catalysis and as a component in advanced materials such as polymers and nanoparticles. Recent advancements in green chemistry have also focused on optimizing the synthesis pathway of 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Trichloroacetimidate, aiming to reduce environmental impact while maintaining high yields.

The structural integrity of this compound is further enhanced by its trichloroacetimidate group, which contributes to its reactivity and selectivity in various chemical reactions. This feature has made it a valuable tool in organic synthesis, particularly in the construction of glycosides and related compounds. The acetylation pattern also plays a crucial role in stabilizing the molecule's conformation, which is essential for its functionality in biological systems.

Recent research has also delved into the enzymatic degradation of 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Trichloroacetimidate, providing insights into its metabolism and bioavailability. These studies are critical for understanding its behavior within living organisms and for designing more efficient drug delivery systems based on this compound.

In conclusion, 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl Trichloroacetimidate (CAS No. 128376-91-0) stands out as a multifaceted chemical entity with vast potential across diverse scientific disciplines. Its unique structure and reactivity continue to drive innovative research efforts aimed at unlocking new applications and improving existing technologies.

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